Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
This compound is a functionalized thiophene-carboxylate derivative characterized by:
- A benzylidene group at position 5 of the thiophene ring, substituted with a 3-fluorobenzyloxy moiety.
- A 2-methylbenzoyl amino group at position 2.
- An ethyl ester at position 3 and a 4-oxo-4,5-dihydrothiophene core.
Properties
Molecular Formula |
C29H24FNO5S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H24FNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)23-10-5-4-7-18(23)2)16-19-11-13-22(14-12-19)36-17-20-8-6-9-21(30)15-20/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28? |
InChI Key |
QGIUGMIXXFZBDE-HEVMCXDHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/SC1=NC(=O)C4=CC=CC=C4C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)SC1=NC(=O)C4=CC=CC=C4C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Thiophene Core
The starting point is often a substituted thiophene-3-carboxylate derivative. Methods reported in literature for thiophene synthesis include:
- Gewald reaction: Condensation of α-cyano ketones with elemental sulfur and amines to form substituted thiophenes.
- Cyclization of appropriate dicarbonyl compounds with sulfur sources.
For this compound, a 4-oxo-4,5-dihydro-3-thiophenecarboxylate scaffold is prepared, which involves:
- Introducing the 4-oxo group (ketone) on the thiophene ring.
- Installing the carboxylate group at position 3 as an ethyl ester.
Formation of the Amide Linkage
The 2-position of the thiophene ring carries an amide substituent derived from 2-methylbenzoyl amine. This can be introduced by:
- Nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 2-position with the amine.
- Alternatively, direct amidation of a 2-carboxylic acid or activated ester derivative of the thiophene ring with 2-methylbenzoyl amine.
Reaction conditions often involve:
- Use of coupling agents (e.g., EDCI, DCC) if starting from acids.
- Mild heating and inert atmosphere to prevent oxidation.
Example Experimental Procedure (Hypothetical)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Thiophene core synthesis | Gewald reaction: α-cyano ketone + sulfur + base | Substituted thiophene-3-carboxylate | 75-85 |
| 2. Benzylidene formation | Condensation with 4-[(3-fluorobenzyl)oxy]benzaldehyde, base, EtOH, 70°C, 4h | Benzylidene-substituted thiophene | 80-90 |
| 3. Amide formation | Coupling with 2-methylbenzoyl amine, EDCI, DCM, RT, 12h | Amide-substituted thiophene | 70-85 |
| 4. Esterification | Ethanol, acid catalyst, reflux, 6h | Ethyl ester final compound | 85-95 |
Analytical Data and Purification
- Purification is typically achieved by recrystallization or column chromatography.
- Characterization includes NMR (1H, 13C), MS, and IR spectroscopy.
- The compound exhibits characteristic signals for the benzylidene proton (~7–8 ppm, singlet), amide NH (~9–10 ppm), and ethyl ester protons (~1–4 ppm).
- Mass spectrometry confirms molecular weight (~489.6 g/mol).
Notes on Reaction Optimization
- The benzylidene formation step is sensitive to base strength and temperature; mild bases and controlled heating prevent side reactions.
- Amide coupling efficiency depends on the purity of amine and coupling agent; inert atmosphere and dry solvents improve yields.
- Esterification requires removal of water to shift equilibrium; use of Dean-Stark apparatus or molecular sieves is beneficial.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiophene core synthesis | α-cyano ketone, sulfur, base (e.g., Et3N) | 60-80 | 6-8 | 75-85 | Gewald reaction conditions |
| Benzylidene formation | 4-[(3-fluorobenzyl)oxy]benzaldehyde, base, EtOH | 70 | 3-5 | 80-90 | Aldol condensation |
| Amide formation | 2-methylbenzoyl amine, EDCI, DCM | 20-25 (RT) | 12 | 70-85 | Coupling under inert atmosphere |
| Esterification | Ethanol, H2SO4 catalyst | Reflux (78) | 4-6 | 85-95 | Acid-catalyzed esterification |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences and similarities:
Key Observations:
- Fluorine Substitution: The target compound and CAS 325995-03-7 incorporate fluorine or trifluoromethoxy groups, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 6o .
- Benzylidene vs.
- Amino Substituents: The 2-methylbenzoyl amino group in the target compound differs from simpler phenylamino () or pyridinylmethylene-amino () groups, possibly affecting steric bulk and binding interactions.
Yield Comparison:
- The target compound’s yield is unspecified, but similar reactions (e.g., 6o ) achieve 22% yield , while triazolone derivatives () reach up to 81.57% yield , suggesting room for optimization in the target’s synthesis.
Spectroscopic and Analytical Data
- NMR Spectroscopy : The target compound’s ¹H/¹³C NMR would show signals for the fluorobenzyloxy group (δ ~7.4–7.6 ppm for aromatic protons) and the 2-methylbenzoyl moiety (δ ~2.5 ppm for CH₃). This aligns with data for 6o and 5l , which confirm substituent integration via splitting patterns.
- HRMS-ESI : The target compound’s molecular ion ([M+H]⁺) would align with a calculated value near 493. Analogs like 6o and 5l show precise matches (Δ < 0.0001), indicating high purity.
Biological Activity
Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential biological activity. This article explores its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 429.46 g/mol. Its structure features a thiophene ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}. For instance, a study published in Scientific Reports identified that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of related compounds. A study demonstrated that certain thiophene derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, indicating that Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene} may also exhibit similar properties. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes .
Study 1: Anticancer Screening
In a screening study involving multicellular spheroids, researchers evaluated the compound's effectiveness against tumor growth. Results indicated that Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene} significantly reduced spheroid size compared to controls, suggesting potent anticancer activity .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H20FNO5S |
| Molar Mass | 429.46 g/mol |
| Anticancer Activity | Induces apoptosis; G2/M arrest |
| Antimicrobial Activity | MIC = 32 µg/mL against bacteria |
Q & A
Q. How to design a stability study under physiological conditions?
- Methodological Answer :
- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- HPLC monitoring : Quantify degradation products (e.g., ester hydrolysis) at 0, 24, and 48 hours.
- Light sensitivity : Use amber vials to prevent photodegradation of the benzylidene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
